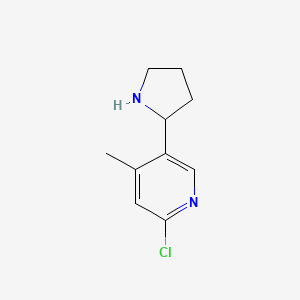

2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine

Description

2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2, a methyl group at position 4, and a pyrrolidine ring at position 3. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical and agrochemical applications. The pyrrolidine moiety enhances lipophilicity and bioavailability, while the chlorine atom influences electronic effects and metabolic stability .

Properties

IUPAC Name |

2-chloro-4-methyl-5-pyrrolidin-2-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c1-7-5-10(11)13-6-8(7)9-3-2-4-12-9/h5-6,9,12H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKVDYIZHRKDFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C2CCCN2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloro-4-methylpyridine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the pyridine ring is a leaving group, enabling nucleophilic substitution. Such reactions typically involve nucleophiles like amines, alcohols, or thiols under basic or acidic conditions . For example, reaction with ammonia could yield 4-methyl-5-(pyrrolidin-2-yl)pyridin-2-amine , while hydroxide substitution would produce 4-methyl-5-(pyrrolidin-2-yl)pyridin-2-ol . The electronic effects of the methyl group (electron-donating) and pyrrolidine (steric hindrance) may influence reaction rates and regioselectivity.

Electrophilic Aromatic Substitution

The pyridine ring undergoes electrophilic aromatic substitution, with substituent effects directing reactivity:

-

Chlorine (position 2) acts as an electron-withdrawing meta-directing group.

-

Methyl (position 4) is electron-donating, activating adjacent positions for electrophilic attack.

-

Pyrrolidine (position 5) introduces steric bulk, potentially hindering substitution at ortho positions.

Nitration or acylation reactions could occur at positions para to the methyl group or meta to the chlorine, depending on reaction conditions .

Grignard Reactions

Grignard reagents (e.g., RMgX) can react with the pyridine ring, particularly at positions activated by the methyl group. For instance, alkyl Grignard reagents may substitute the chlorine or add to the ring, forming alkylated derivatives . The reaction conditions (e.g., solvent choice, temperature) would need optimization to avoid side reactions.

Reduction Reactions

The pyridine ring can be reduced to 4-methyl-5-(pyrrolidin-2-yl)piperidine using catalysts like hydrogen gas with palladium or platinum . This transformation converts the aromatic ring to a saturated heterocycle, altering the compound’s electronic properties and potential biological activity.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine substituent enables oxidative addition to palladium catalysts (e.g., Pd(0) complexes), facilitating cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations . For example, coupling with arylboronic acids could yield biaryl derivatives, while amination with amines might produce substituted pyridines.

Pyrrolidine Ring Reactions

The pyrrolidine substituent at position 5 is reactive and can undergo:

-

Alkylation/Acylation : The secondary nitrogen in pyrrolidine may react with alkylating agents (e.g., alkyl halides) or acylating agents (e.g., acyl chlorides) .

-

Ring-Opening : Under acidic or basic conditions, the pyrrolidine ring might break, forming open-chain derivatives .

Data Tables

| Reaction Type | Conditions/Reagents | Products |

|---|---|---|

| Nucleophilic Substitution | Nucleophiles (e.g., NH₃, R-O⁻) | Substituted pyridines (e.g., amine, alcohol) |

| Electrophilic Substitution | Electrophiles (e.g., NO₂⁺, AcCl) | Nitro/acylated pyridines |

| Grignard Reaction | RMgX, THF/ether solvent | Alkylated pyridines |

| Reduction | H₂/Pd, Pt catalysts | Piperidine derivatives |

| Cross-Coupling | Pd catalysts, ligands, coupling partners | Biaryl/aminated derivatives |

| Pyrrolidine Alkylation | Alkyl halides, base | Quaternary pyrrolidine derivatives |

Table 2: Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Chlorine | 2 | Electron-withdrawing | Minimal |

| Methyl | 4 | Electron-donating | Moderate |

| Pyrrolidine | 5 | None (steric) | High (bulk) |

Research Findings and Trends

-

Substituent Interactions : The interplay between the electron-withdrawing chlorine and electron-donating methyl group influences reactivity. For example, the methyl group may enhance electrophilic substitution at adjacent positions, while chlorine directs nucleophilic attack .

-

Pyrrolidine Reactivity : Modifications to the pyrrolidine ring (e.g., alkylation) significantly alter the compound’s pharmacological profile, as observed in analogous pyrrolidine-containing molecules .

-

Catalytic Efficiency : Palladium-catalyzed reactions require precise control of ligands and solvents to achieve high yields, as demonstrated in oxidative addition studies of chloropyridines .

Scientific Research Applications

Introduction to 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine

2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine is a compound that, while not extensively documented in the provided search results, shares structural similarities with other pyridine derivatives known for their diverse applications in scientific research. This article will explore potential applications based on related compounds and general trends in the field of medicinal chemistry.

Medicinal Chemistry

Compounds similar to 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine are often studied for their potential biological activities, which can include interactions with enzymes and receptors. These interactions are crucial in the development of new drugs, as they can modulate biological pathways to achieve therapeutic effects.

Biological Studies

In biological studies, pyridine derivatives are frequently investigated for their ability to bind to specific molecular targets. This binding can lead to various biological effects, depending on the target and the context. For instance, some pyridine derivatives have shown promise in targeting opioid receptors or histamine receptors, which are important in pain management and neurological disorders, respectively .

Industrial Applications

In industrial settings, such compounds can serve as intermediates in the synthesis of more complex organic molecules. Their versatility in chemical reactions makes them valuable in manufacturing processes.

Case Studies and Data

While specific data on 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine is limited, related compounds provide insight into potential applications:

| Compound Type | Application | Key Features |

|---|---|---|

| Pyridine Derivatives | Medicinal Chemistry | Potential biological activities, enzyme/receptor interactions |

| Pyrrolidine Moieties | Neurological Disorders | Histamine receptor modulation, opioid receptor interactions |

| Pyridine Intermediates | Chemical Synthesis | Versatility in organic synthesis reactions |

Example: Pyrrolidine Moieties in Neurological Disorders

Pyrrolidine moieties, similar to those found in 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine, are present in compounds like CEP-26401, which is a potent H3 receptor inverse agonist. This highlights the potential of such compounds in neurological disorders .

Research Findings and Insights

- Medicinal Chemistry Potential : The presence of pyrrolidine and pyridine rings in a compound can confer significant medicinal properties, making them candidates for drug development.

- Biological Targeting : The ability of these compounds to interact with specific biological targets, such as receptors and enzymes, is crucial for their therapeutic potential.

- Industrial Utility : As intermediates, these compounds play a vital role in synthesizing complex molecules, contributing to advancements in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Core

The compound’s activity and properties are highly dependent on substituent positions and functional groups. Key analogs include:

Key Observations :

- Chlorine vs.

- Pyrrolidine vs. Trifluoromethyl : The pyrrolidine group enhances hydrogen-bonding capacity compared to the electron-withdrawing CF₃ group, impacting solubility and target affinity .

- Halogen Effects : Iodine at position 5 (2-Chloro-5-iodo-4-methylpyridine) introduces steric bulk and radiopharmaceutical utility, whereas Cl prioritizes metabolic stability .

SAR Insights :

- Nitro Group Superiority: Analogs with NO₂ (e.g., Q2) show stronger antimicrobial effects due to enhanced reactivity .

Biological Activity

2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chloromethyl group and a pyrrolidine moiety. This structural arrangement is crucial for its biological activity, as the presence of the pyrrolidine ring enhances interactions with biological targets.

Target Interactions

The biological activity of 2-chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine primarily stems from its ability to interact with various enzymes and receptors. The pyrrolidine ring is known to influence binding affinity and selectivity towards specific biological targets, which may include:

- Enzymes : The compound can modulate the activity of enzymes involved in metabolic pathways, potentially altering their catalytic functions.

- Receptors : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

Biochemical Pathways

Research indicates that compounds containing pyrrolidine rings can affect multiple biochemical pathways. For instance, they have been shown to interact with:

- Cell signaling pathways : Influencing processes such as apoptosis and cell cycle regulation.

- Gene expression : Modulating the expression levels of genes associated with various cellular responses.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of 2-chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine. It has been evaluated against several bacterial strains, demonstrating varying degrees of efficacy:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.004 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

| Candida albicans | 16.69 - 78.23 µM |

These results suggest that the compound possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown promise in anti-inflammatory applications. Studies indicate that derivatives of similar structures can suppress cyclooxygenase (COX) activity, which is pivotal in inflammatory responses:

| Compound | IC50 (μmol) |

|---|---|

| 2-Chloro derivative | 0.04 ± 0.09 |

| Celecoxib (control) | 0.04 ± 0.01 |

This highlights the potential for developing anti-inflammatory drugs based on this scaffold .

Medicinal Chemistry

The compound serves as a valuable building block in synthesizing pharmaceuticals targeting neurological and psychiatric disorders. Its structural features allow for modifications that can enhance efficacy and reduce side effects.

Materials Science

2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine is also explored in materials science for developing advanced materials with specific electronic or optical properties .

Case Studies and Experimental Findings

- Antiparasitic Activity : A study involving virtual screening identified similar pyridine derivatives with significant activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds derived from this class demonstrated reduced parasitemia in in vivo models, indicating therapeutic potential .

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications at specific positions on the pyridine ring can dramatically influence biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Q. What are the optimized synthetic routes for 2-Chloro-4-methyl-5-(pyrrolidin-2-yl)pyridine, and what factors influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of the chloro group on the pyridine ring with pyrrolidine derivatives. Key steps include:

- Chlorination : Use chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce chlorine at specific positions (e.g., 5-position) .

- Substitution : React the chlorinated pyridine intermediate with pyrrolidine under controlled conditions (e.g., inert atmosphere, reflux in aprotic solvents like DMF or THF) to attach the pyrrolidin-2-yl moiety .

- Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .

Yield optimization depends on stoichiometry, solvent choice, and reaction temperature. For example, excess pyrrolidine (1.5–2.0 eq.) and temperatures of 80–100°C improve substitution efficiency .

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions on the pyridine ring (e.g., methyl at C4, pyrrolidine at C5) via characteristic shifts (e.g., deshielded protons near electronegative groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ peak at m/z ~223.1) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the pyrrolidine ring’s conformation .

Q. How should researchers handle safety and storage of this compound?

- Methodological Answer :

- Safety Precautions : Use fume hoods, nitrile gloves, and lab coats to avoid inhalation/skin contact. Chlorinated pyridines may release toxic fumes (e.g., HCl) during synthesis .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture to minimize hydrolysis .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for target binding?

- Methodological Answer :

- Substituent Screening : Replace the chloro group with fluoro or methoxy groups to assess electronic effects on bioactivity. For example, fluoro analogs may enhance membrane permeability .

- Pyrrolidine Modifications : Introduce sp³-hybridized substituents (e.g., methyl groups) on the pyrrolidine ring to study steric effects on target binding. Computational docking (e.g., AutoDock Vina) predicts favorable conformations .

- Bioassay Validation : Test analogs against relevant biological targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR to quantify binding affinities .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Purity Verification : Use HPLC (>99% purity) and elemental analysis to rule out impurities as confounding factors .

- Assay Reproducibility : Validate results across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .

- Mechanistic Studies : Employ RNA-seq or phosphoproteomics to map downstream signaling pathways and confirm target engagement .

Q. What strategies improve reaction efficiency in large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Catalytic Optimization : Use Pd/Cu catalysts for cross-coupling steps to reduce reaction time and byproduct formation .

- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and scalability .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration .

- Molecular Dynamics (MD) : Simulate interactions with serum albumin to predict plasma protein binding and half-life .

- QSAR Models : Train machine learning algorithms on datasets of pyridine derivatives to correlate structural features with clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.